molecular formula C22H23NO2S B11080862 7,7-dimethyl-1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11080862
M. Wt: 365.5 g/mol
InChI Key: MERYMFYEUXWOLK-UHFFFAOYSA-N
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Description

7,7-dimethyl-1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Functional Group Modifications: Introduction of the thiophene and methylphenyl groups can be done through various substitution reactions.

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline rings.

    Reduction: Reduction reactions can be used to modify the dione functionality.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially be explored for similar activities.

Medicine

In medicine, derivatives of quinoline are used in the treatment of malaria and other diseases. This compound might be investigated for its potential therapeutic effects.

Industry

Industrially, such compounds can be used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might work by inhibiting key enzymes or disrupting cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with known antimicrobial properties.

    Thiophene: A sulfur-containing heterocycle with applications in materials science.

    Tetrahydroquinoline: A partially hydrogenated quinoline with various biological activities.

Uniqueness

The uniqueness of 7,7-dimethyl-1-(4-methylphenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its combination of functional groups, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

7,7-dimethyl-1-(4-methylphenyl)-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H23NO2S/c1-14-4-6-16(7-5-14)23-18-11-22(2,3)12-19(24)21(18)17(10-20(23)25)15-8-9-26-13-15/h4-9,13,17H,10-12H2,1-3H3

InChI Key

MERYMFYEUXWOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CSC=C4

Origin of Product

United States

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